

# Spectroscopic Profile of (2-Phenylthiazol-4-yl)methanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Phenylthiazol-4-yl)methanol

Cat. No.: B1305949

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(2-Phenylthiazol-4-yl)methanol**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The structural elucidation of **(2-Phenylthiazol-4-yl)methanol** is supported by the following spectroscopic data, which have been compiled and organized for clarity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(2-Phenylthiazol-4-yl)methanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.91 – 7.78	m	2H		Phenyl-H (ortho)
7.58 – 7.45	m	3H		Phenyl-H (meta, para)
7.35	s	1H		Thiazole-H
4.87	d	5.8	2H	CH <sub>2</sub>
2.02	t	5.8	1H	OH

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(2-Phenylthiazol-4-yl)methanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
168.0	Thiazole C2
153.0	Thiazole C4
133.5	Phenyl C (ipso)
130.5	Phenyl C (para)
129.0	Phenyl C (meta)
126.5	Phenyl C (ortho)
115.0	Thiazole C5
60.0	CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 101 MHz

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **(2-Phenylthiazol-4-yl)methanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (alcohol)
3060	Medium	C-H stretch (aromatic)
2920	Medium	C-H stretch (aliphatic)
1600, 1480, 1450	Medium-Strong	C=C stretch (aromatic ring)
1540	Medium	C=N stretch (thiazole ring)
1050	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **(2-Phenylthiazol-4-yl)methanol**

m/z	Relative Intensity (%)	Assignment
191	100	[M] <sup>+</sup> (Molecular Ion)
174	45	[M-OH] <sup>+</sup>
160	30	[M-CH <sub>2</sub> OH] <sup>+</sup>
134	60	[C <sub>7</sub> H <sub>5</sub> NS] <sup>+</sup>
103	25	[C <sub>6</sub> H <sub>5</sub> CN] <sup>+</sup>
77	40	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **(2-Phenylthiazol-4-yl)methanol** (approximately 10 mg) was prepared in deuterated chloroform (CDCl<sub>3</sub>, 0.7 mL). The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400

MHz spectrometer. For  $^1\text{H}$  NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00). For  $^{13}\text{C}$  NMR, the chemical shifts are reported in ppm relative to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16).

## Infrared (IR) Spectroscopy

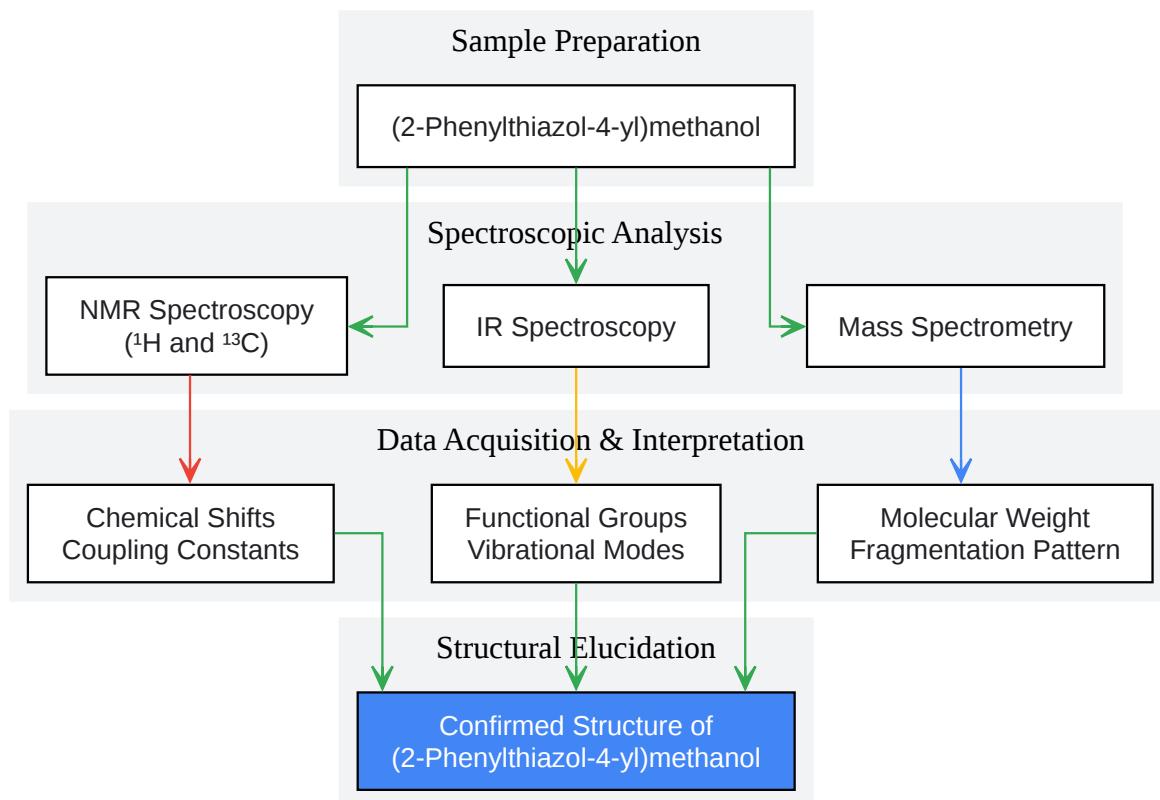
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The mass-to-charge ratio ( $m/z$ ) of the resulting fragments was analyzed.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **(2-Phenylthiazol-4-yl)methanol**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of (2-Phenylthiazol-4-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1305949#spectroscopic-data-for-2-phenylthiazol-4-yl-methanol-nmr-ir-mass-spec>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)